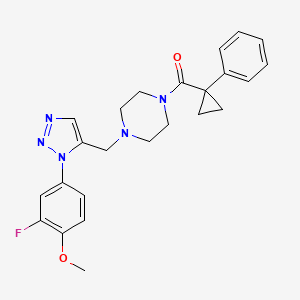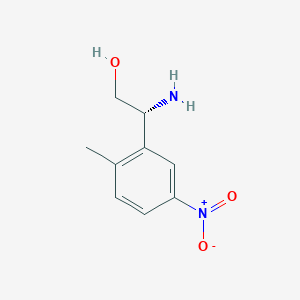
N-(2-(3-methylisoxazol-5-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, which is a part of your compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The most common reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学的研究の応用
Antimicrobial and Antifungal Applications
Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimidine, such as those explored by Farag et al. (2008), have shown potential in antimicrobial evaluation, indicating the utility of related structures in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Anti-HIV and Herpes Applications
Derivatives synthesized for potential inhibition of HIV-1 and herpes simplex virus highlight another application area. Larsen et al. (1999) conducted a study where triazenopyrazole derivatives showed moderate activity against HIV-1, underscoring the significance of such compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Anticancer Activity
Another key area of application is in the development of anticancer agents. The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents by Nassar et al. (2015) illustrate the potential of related structures in oncology, with significant effects observed in various cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Enzyme Inhibition
Compounds with similar structures have been utilized in enzyme inhibition studies, which are crucial for understanding disease mechanisms and developing targeted therapies. For example, the synthesis and EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives by Ahmed et al. (2020) demonstrate the utility of such compounds in targeting specific enzymes related to cancer growth (Ahmed, Mohamed, Omran, & Salah, 2020).
Drug Design and Medicinal Chemistry
The manipulation of similar compounds for drug design purposes, especially in addressing drug resistance and improving pharmacokinetic profiles, is another vital application. Research on modifying imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) by Linton et al. (2011) showcases the role of chemical modifications in enhancing drug efficacy and stability (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).
将来の方向性
特性
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-6-8(18-15-7)4-5-12-11(17)9-2-3-10(16)14-13-9/h2-3,6H,4-5H2,1H3,(H,12,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKEMGXJKMWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

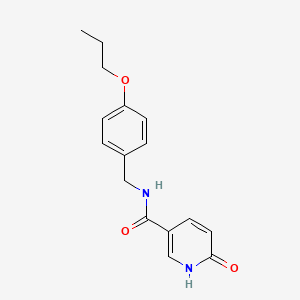
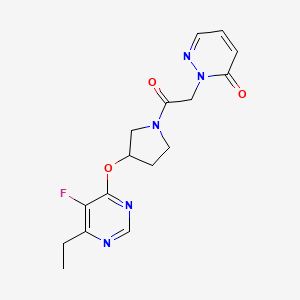
![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

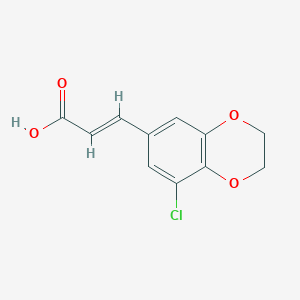
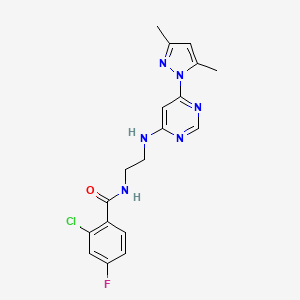
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

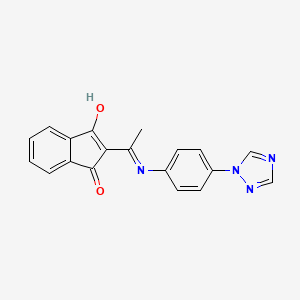
![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)
